![molecular formula C25H28FN7OS B1651213 4-[5-(tert-butylamino)-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl]-N-(4-fluorophenyl)piperazine-1-carboxamide CAS No. 1243051-73-1](/img/structure/B1651213.png)
4-[5-(tert-butylamino)-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl]-N-(4-fluorophenyl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[5-(tert-butylamino)-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl]-N-(4-fluorophenyl)piperazine-1-carboxamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a thienyl group, and a morpholine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(tert-butylamino)-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl]-N-(4-fluorophenyl)piperazine-1-carboxamide typically involves multiple steps, starting with the formation of the oxadiazole ring. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as NaOH in a DMSO medium . The thienyl group can be introduced through a sulfonylation reaction, where a thienyl sulfonyl chloride reacts with a piperidine derivative. Finally, the morpholine ring is incorporated through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of appropriate solvents and catalysts to enhance the efficiency of each step in the synthetic route.
Analyse Chemischer Reaktionen
Types of Reactions
4-[5-(tert-butylamino)-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl]-N-(4-fluorophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce different heterocyclic structures.
Wissenschaftliche Forschungsanwendungen
4-[5-(tert-butylamino)-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl]-N-(4-fluorophenyl)piperazine-1-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Organic Synthesis: It serves as a versatile building block in the synthesis of more complex molecules, enabling the exploration of new chemical space.
Material Science: The unique structural features of this compound make it a candidate for the development of novel materials, such as organic semiconductors and fluorescent dyes.
Wirkmechanismus
The mechanism of action of 4-[5-(tert-butylamino)-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl]-N-(4-fluorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The thienyl sulfonyl group can enhance the compound’s binding affinity to its targets, while the morpholine ring may contribute to its overall stability and solubility in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds like ataluren and azilsartan, which also contain the oxadiazole ring, are used in medicinal applications for their therapeutic properties.
Thienyl Sulfonyl Compounds: Similar compounds with thienyl sulfonyl groups are explored for their antimicrobial and anticancer activities.
Morpholine Derivatives: Compounds containing the morpholine ring are widely used in pharmaceuticals for their solubility and stability-enhancing properties.
Uniqueness
What sets 4-[5-(tert-butylamino)-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl]-N-(4-fluorophenyl)piperazine-1-carboxamide apart is the combination of these three functional groups in a single molecule, providing a unique set of chemical and biological properties that can be leveraged in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
1243051-73-1 |
|---|---|
Molekularformel |
C25H28FN7OS |
Molekulargewicht |
493.6 |
IUPAC-Name |
4-[5-(tert-butylamino)-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl]-N-(4-fluorophenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C25H28FN7OS/c1-25(2,3)29-21-20(17-7-5-4-6-8-17)28-23-33(21)30-24(35-23)32-15-13-31(14-16-32)22(34)27-19-11-9-18(26)10-12-19/h4-12,29H,13-16H2,1-3H3,(H,27,34) |
InChI-Schlüssel |
BVCHCCPASSXOMH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC1=C(N=C2N1N=C(S2)N3CCN(CC3)C(=O)NC4=CC=C(C=C4)F)C5=CC=CC=C5 |
Kanonische SMILES |
CC(C)(C)NC1=C(N=C2N1N=C(S2)N3CCN(CC3)C(=O)NC4=CC=C(C=C4)F)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


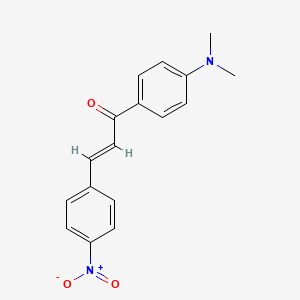
![Methyl 4-iodobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B1651132.png)
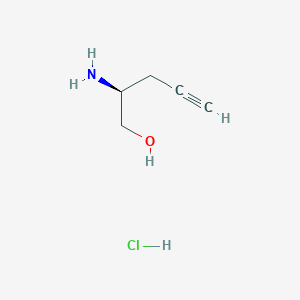
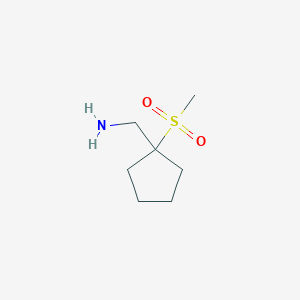
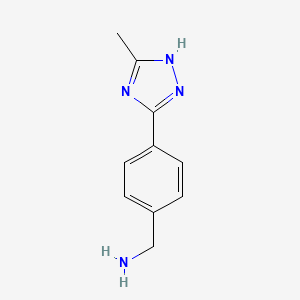

![N-(4'-fluoro-3-biphenylyl)-1-[(1-methyl-1H-imidazol-2-yl)methyl]prolinamide](/img/structure/B1651142.png)
![N-[1-({4-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}carbonyl)-2-methylpropyl]acetamide](/img/structure/B1651143.png)
![1-(4-pentenoyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B1651144.png)

![2-[3-ethyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl]-N~1~-(2-pyridylmethyl)propanamide](/img/structure/B1651149.png)
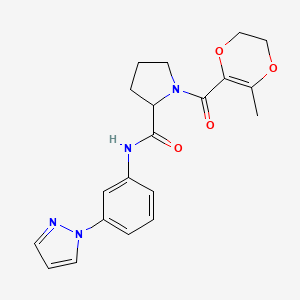
![1-cyclohexyl-N-[3-(1H-tetrazol-1-yl)phenyl]prolinamide](/img/structure/B1651151.png)
![N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(tetrahydro-2H-thiopyran-4-yl)prolinamide](/img/structure/B1651153.png)
